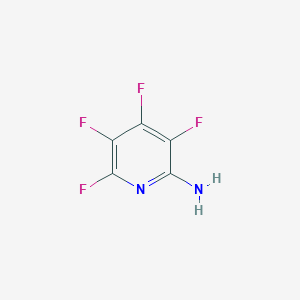

3,4,5,6-Tetrafluoropyridin-2-amine

Description

Significance of Fluorine in Heterocyclic Chemistry Research

The introduction of fluorine into heterocyclic compounds has become a cornerstone of contemporary drug discovery and materials science. numberanalytics.comresearchgate.net The unique physicochemical properties of the fluorine atom, when incorporated into an organic molecule, can profoundly influence its biological activity and material characteristics. numberanalytics.comnih.govtandfonline.com

One of the most significant impacts of fluorine substitution is the modulation of a molecule's metabolic stability. nih.govtandfonline.commdpi.com The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, such as the cytochrome P450 family. mdpi.com This increased stability often leads to improved pharmacokinetic profiles for drug candidates, as it can prevent rapid degradation in the body. nih.gov

Furthermore, fluorine's high electronegativity can alter the electronic properties of a heterocyclic ring, influencing its pKa, or acidity. tandfonline.commdpi.comdundee.ac.uk By strategically placing fluorine atoms, chemists can fine-tune the basicity of nitrogen atoms within a pyridine (B92270) ring, which can affect a molecule's solubility, membrane permeability, and binding interactions with biological targets. tandfonline.comresearchgate.net This modulation of pKa is a critical tool for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of potential drugs. dundee.ac.uk

Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is another key parameter that can be manipulated through fluorination. mdpi.comresearchgate.net While the effect of fluorine on lipophilicity can be complex, its introduction often increases this property, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. tandfonline.comresearchgate.net The ability to systematically tune these fundamental properties—metabolic stability, pKa, and lipophilicity—has established fluorine as an indispensable element in the design of advanced heterocyclic molecules. researchgate.netresearchgate.net

Overview of Polyfluorinated Pyridines as Advanced Synthetic Scaffolds

Polyfluorinated pyridines, such as pentafluoropyridine (B1199360), have emerged as highly versatile building blocks in organic synthesis. mdpi.comresearchgate.netchemicalbook.com Their electron-deficient nature, a direct result of the numerous electron-withdrawing fluorine atoms, renders the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.netresearchgate.net This reactivity allows for the selective replacement of fluorine atoms with a wide array of nucleophiles, providing a powerful platform for the construction of complex, highly functionalized pyridine derivatives. mdpi.comresearchgate.net

The regioselectivity of these substitution reactions is a key feature of polyfluorinated pyridine chemistry. In many cases, nucleophilic attack preferentially occurs at the 4-position of the pyridine ring, followed by the 2- and 6-positions. researchgate.net This predictable reactivity enables chemists to design and execute multistep syntheses with a high degree of control, leading to the efficient production of target molecules. mdpi.com

The applications of polyfluorinated pyridines as synthetic scaffolds are extensive. They are utilized in the preparation of fluorinated polymers and network materials with enhanced thermal stability and chemical resistance. mdpi.comresearchgate.net In medicinal chemistry, they serve as starting materials for the synthesis of biologically active compounds, where the fluorine atoms can impart desirable pharmacokinetic and pharmacodynamic properties. numberanalytics.comnih.gov The ability to introduce various functional groups onto the polyfluorinated pyridine core makes it an invaluable tool for creating diverse molecular libraries for drug screening and materials development. alfa-chemistry.comrsc.orgmerckmillipore.com

Research Trajectories for 3,4,5,6-Tetrafluoropyridin-2-amine and Related Fluorinated Aminopyridines

Research into this compound and its isomers, such as 4-amino-2,3,5,6-tetrafluoropyridine (B155154), highlights the ongoing interest in this class of compounds. A primary route for the synthesis of these molecules involves the nucleophilic substitution of a fluorine atom in pentafluoropyridine with ammonia (B1221849) or an azide-containing reagent followed by reduction. rsc.orgprepchem.com

The resulting tetrafluorinated aminopyridines are valuable intermediates for further chemical transformations. The amino group can act as a nucleophile or be modified to introduce other functionalities, while the remaining fluorine atoms on the pyridine ring can undergo subsequent nucleophilic substitution reactions. evitachem.comorientjchem.org This allows for the construction of a wide variety of substituted aminopyridine derivatives.

Current research is exploring the potential of these compounds in several areas. In medicinal chemistry, fluorinated aminopyridines are being investigated as scaffolds for the development of new therapeutic agents. nih.govosti.gov For example, derivatives of 4-aminopyridine (B3432731) are known potassium channel blockers, and their fluorinated analogs are being studied for applications in imaging demyelination in diseases like multiple sclerosis. nih.govbohrium.com The introduction of fluorine can enhance metabolic stability and modulate binding affinity to target proteins. bohrium.com

Furthermore, the unique electronic and structural properties of polyfluorinated aminopyridines make them of interest in materials science. mdpi.com The ability of the amino group and the ring nitrogens to participate in hydrogen bonding, coupled with the properties imparted by the fluorine atoms, can lead to the formation of ordered supramolecular structures. acs.org These self-assembly properties are being explored for the development of novel crystalline materials and functional polymers.

Interactive Data Table: Properties of Fluorinated Pyridines

This table summarizes key properties of selected fluorinated pyridines discussed in the article.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area |

| This compound | C₅H₂F₄N₂ | 166.08 | Synthetic Intermediate |

| 4-Amino-2,3,5,6-tetrafluoropyridine | C₅H₂F₄N₂ | 166.08 | Medicinal Chemistry, Materials Science |

| Pentafluoropyridine | C₅F₅N | 169.05 | Synthetic Precursor |

| 3-Fluoro-4-aminopyridine | C₅H₅FN₂ | 112.11 | PET Imaging |

Structure

3D Structure

Properties

IUPAC Name |

3,4,5,6-tetrafluoropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F4N2/c6-1-2(7)4(9)11-5(10)3(1)8/h(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIWAFXNFVLERQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1F)F)N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4,5,6 Tetrafluoropyridin 2 Amine and Its Fluorinated Analogues

Precursor Compounds and Starting Materials

The successful synthesis of 3,4,5,6-tetrafluoropyridin-2-amine and related compounds heavily relies on the selection of appropriate starting materials. Pentafluoropyridine (B1199360) and its derivatives are the most prominent precursors in this field.

Pentafluoropyridine as a Key Synthon in Fluorinated Pyridine (B92270) Synthesis

Pentafluoropyridine stands out as a versatile and fundamental precursor for a wide array of fluorinated pyridine derivatives. evitachem.comnih.gov Its highly electron-deficient aromatic ring system makes it susceptible to nucleophilic attack, allowing for the substitution of its fluorine atoms. researchgate.net This reactivity is the cornerstone of its utility in synthesizing various substituted tetrafluoropyridines.

The reaction of pentafluoropyridine with concentrated aqueous ammonia (B1221849), typically under heat in a sealed vessel, directly yields 4-amino-2,3,5,6-tetrafluoropyridine (B155154). prepchem.com This straightforward amination highlights the role of pentafluoropyridine as a direct precursor. Furthermore, pentafluoropyridine can react with a diverse range of nucleophiles, including amines, to produce a variety of 4-substituted tetrafluoropyridine derivatives. evitachem.comrsc.org For instance, its reaction with sodium azide (B81097) in acetonitrile (B52724) is a preferred method for producing 4-azido-2,3,5,6-tetrafluoropyridine, which can then be converted to the corresponding amino compound. rsc.org

The versatility of pentafluoropyridine extends to reactions with other nucleophiles like malononitrile (B47326), 1-methyl-tetrazole-5-thiol, and piperazine, leading to a range of 4-substituted tetrafluoropyridine systems. researchgate.netresearchgate.net This broad reactivity underscores the importance of pentafluoropyridine as a central building block in the synthesis of functionalized fluorinated pyridines.

Derivatized Polyfluoropyridines in Aminopyridine Synthesis

In addition to pentafluoropyridine itself, derivatized polyfluoropyridines serve as important starting materials for the synthesis of aminopyridines. For example, 4-azido-2,3,5,6-tetrafluoropyridine, which can be synthesized from pentafluoropyridine, is a key intermediate. rsc.org This azide can undergo various reactions, including reduction or rearrangement, to yield amino-substituted pyridines. For instance, its reaction with cyclohexane (B81311) can produce 4-(cyclohexylamino)-2,3,5,6-tetrafluoropyridine and 4-amino-2,3,5,6-tetrafluoropyridine. rsc.org

Similarly, other halogenated pyridines can be utilized. For instance, 3-chloro-2,4,5,6-tetrafluoropyridine (B156645) and 3,5-dichloro-2,4,6-trifluoropyridine (B155018) can be converted to their corresponding 4-azido derivatives, which are precursors to aminopyridines. rsc.org The use of these derivatized polyfluoropyridines allows for the introduction of different substitution patterns on the pyridine ring, expanding the scope of accessible aminopyridine analogues.

Nucleophilic Aromatic Substitution (SNAr) Reaction Pathways

The primary mechanism for introducing an amino group onto the perfluorinated pyridine ring is through nucleophilic aromatic substitution (SNAr). This reaction is highly favored due to the electron-withdrawing nature of the fluorine atoms and the nitrogen atom in the pyridine ring, which activate the ring towards nucleophilic attack. nih.govresearchgate.netrsc.org

Regioselectivity and Site Control in Amination via SNAr

A critical aspect of the SNAr reaction on polyfluoropyridines is controlling the position of substitution, known as regioselectivity. The inherent electronic properties of the pentafluoropyridine ring direct incoming nucleophiles to specific positions.

In the case of pentafluoropyridine, the 4-position (para to the nitrogen atom) is the most activated site for nucleophilic attack. researchgate.netresearchgate.net This is a well-established principle, leading to the preferential formation of 4-substituted tetrafluoropyridine derivatives. researchgate.netrsc.org However, under certain conditions and with specific nucleophiles, substitution at the 2- and 6-positions (ortho to the nitrogen) can also be achieved. rsc.org

The regioselectivity can be influenced by several factors, including the nature of the nucleophile and the reaction conditions. For example, while many nucleophiles preferentially attack the 4-position, some can be directed to the 2- or 6-positions, especially under harsher conditions or with specific directing groups already present on the pyridine ring. rsc.org

Influence of Diverse Nucleophile Classes (O-, N-, S-, C-nucleophiles)

The type of nucleophile employed in the SNAr reaction significantly impacts the regioselectivity and the final product. Various classes of nucleophiles have been successfully used to functionalize pentafluoropyridine.

N-nucleophiles: Amines are the most relevant N-nucleophiles for the synthesis of aminopyridines. The reaction of pentafluoropyridine with ammonia or other primary and secondary amines typically results in substitution at the 4-position. evitachem.comrsc.org Piperazine, for instance, acts as an efficient N-nucleophile, leading to substitution at the para position. researchgate.netresearchgate.net

O-nucleophiles: Phenoxides and other oxygen-based nucleophiles also react readily with pentafluoropyridine, primarily at the 4-position, to form tetrafluoropyridyl ethers. rsc.orgresearchgate.net Hydroxybenzaldehydes, under mildly basic conditions, attack the C-4 position to give the corresponding ethers in high yields. rsc.org

S-nucleophiles: Sulfur-containing nucleophiles, such as 1-methyl-tetrazole-5-thiol, have been shown to react with pentafluoropyridine to yield 4-substituted products. researchgate.netresearchgate.net

C-nucleophiles: Carbon-based nucleophiles like malononitrile can also displace a fluorine atom, again with a preference for the 4-position. researchgate.netresearchgate.net

The inherent nucleophilicity and steric bulk of these different nucleophiles play a crucial role in determining the reaction outcome.

Solvent Effects on Regioselective Amination

For instance, the reaction of pentafluoropyridine with sodium azide is preferably carried out in acetonitrile to yield the 4-azido derivative. rsc.org In the case of amination with aqueous ammonia, the reaction is typically performed without an organic co-solvent, highlighting the role of water in facilitating the reaction. prepchem.com The use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is also common in SNAr reactions of fluorinated aromatics, as they can enhance the nucleophilicity of the attacking species. While direct studies on solvent effects for the synthesis of this compound are not extensively detailed in the provided context, the general principles of SNAr reactions suggest that the polarity and coordinating ability of the solvent are critical parameters to control the regiochemical outcome.

Amination Strategies

The introduction of an amino group onto the tetrafluoropyridine scaffold is a key transformation. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions where a fluorine atom is displaced by an amine-based nucleophile. The regioselectivity of this substitution is a critical aspect of these synthetic strategies.

The reaction of perfluorinated pyridines with aqueous ammonia is a direct method for the synthesis of aminotetrafluoropyridines. For instance, the reaction of pentafluoropyridine with concentrated aqueous ammonia can yield 4-amino-2,3,5,6-tetrafluoropyridine. orientjchem.orgprepchem.com This reaction is typically carried out by heating the reactants in a sealed vessel. prepchem.com The para-position to the nitrogen atom is highly activated towards nucleophilic attack, leading to the selective formation of the 4-amino isomer.

Similarly, primary amines can be employed to introduce substituted amino groups onto the fluorinated pyridine ring. The regioselectivity of the reaction with primary amines on substituted tetrafluoropyridines can be influenced by the steric hindrance of the incoming nucleophile. researchgate.net

A general method for the preparation of 2-aminopyridine (B139424) derivatives involves the reaction of a 3-substituted-2,4,5,6-tetrafluoropyridine with aqueous ammonia in the presence of a zinc catalyst to first yield a defluorinated intermediate, which can then be further functionalized. google.com

Table 1: Amination of Fluoropyridines with Ammonia and Primary Amines

| Starting Material | Reagent | Product | Reference |

| Pentafluoropyridine | Aqueous Ammonia | 4-Amino-2,3,5,6-tetrafluoropyridine | orientjchem.orgprepchem.com |

| 3-Chloro-2,4,5,6-tetrafluoropyridine | Aqueous Ammonia, Zinc | 2-Amino-3-chloro-5,6-difluoropyridine (via intermediate) | google.com |

| 2,4,6-Trifluoropyridine | Primary Amines | 2- or 4-Substituted aminopyridines | researchgate.net |

This table provides a summary of representative amination reactions on fluorinated pyridines.

The synthesis of secondary and tertiary tetrafluoropyridinamines can be achieved through various methods. One common approach involves the reaction of a fluorinated pyridine with a secondary amine. For example, the reaction of pentafluoropyridine with morpholine (B109124) in the presence of a base like triethylamine (B128534) yields the corresponding 4-morpholinotetrafluoropyridine. karger.com

The formation of tertiary amines can also be accomplished through a two-step process involving the creation of an enamine from a secondary amine and a carbonyl compound, followed by reduction. youtube.com Another method involves the reaction of a secondary amine with an acid chloride to form an amide, which is then reduced to the tertiary amine using a reducing agent like lithium aluminum hydride. youtube.com Nickel-catalyzed cross-coupling reactions between aryl fluorides and primary amines have also been developed to form secondary amines. rsc.org

Table 2: Synthesis of Secondary and Tertiary Amines

| Method | Reactants | Product Type | Reference |

| Nucleophilic Aromatic Substitution | Pentafluoropyridine, Morpholine, Triethylamine | Secondary Amine | karger.com |

| Reductive Amination | Secondary Amine, Ketone/Aldehyde | Tertiary Amine | youtube.com |

| Amide Reduction | Secondary Amine, Acid Chloride, LiAlH4 | Tertiary Amine | youtube.com |

| Nickel-Catalyzed Cross-Coupling | Aryl Fluoride (B91410), Primary Amine | Secondary Amine | rsc.org |

This table outlines different strategies for synthesizing secondary and tertiary amines.

Hydrazination and Subsequent Transformations

Hydrazination of fluoropyridines provides a versatile route to various functionalized pyridine derivatives. Pentafluoropyridine reacts with hydrazine (B178648) to yield 4-hydrazinotetrafluoropyridine. chemistry-chemists.com This hydrazino group can then be transformed into other functionalities.

A key application of hydrazination is in the synthesis of aminopyridines. For example, 2-hydrazino-3-substituted-5,6-difluoropyridine can be obtained by reacting a 3-substituted-2,5,6-trifluoropyridine with hydrazine monohydrate. google.comsmolecule.com Subsequent reduction of the hydrazino group, often with a Raney nickel catalyst, yields the corresponding 2-aminopyridine derivative. google.comsmolecule.com The hydrazino group can also be removed by treatment with aqueous copper sulfate (B86663) in acetic acid. google.com

This hydrazination-reduction sequence offers a mild and efficient method for introducing an amino group at a specific position on the pyridine ring, providing an alternative to direct amination.

Advanced Synthetic Strategies and Catalysis

Modern synthetic chemistry offers more sophisticated methods for the selective functionalization of fluorinated pyridines, including organometallic and photocatalytic approaches. These strategies often provide greater control over regioselectivity and can proceed under milder conditions than traditional methods.

Organometallic Approaches for C-F Bond Activation

Transition metal-mediated C-F bond activation has emerged as a powerful tool for the synthesis of complex fluorinated molecules. acs.org Various transition metals, including nickel, palladium, and platinum, can react with fluoropyridines to cleave C-F bonds, enabling the introduction of new substituents. york.ac.uk

For example, nickel complexes have been shown to be particularly effective for C-F bond activation. york.ac.uk Zirconocene derivatives can also activate C-F bonds in fluoropyridines, leading to the formation of new carbon-carbon bonds. acs.org The regioselectivity of these reactions is often influenced by the metal center and the ligands. york.ac.ukox.ac.uk For instance, nickel complexes tend to react at the 2-position of pentafluoropyridine, while palladium reacts at the 4-position. york.ac.uk

These organometallic methods provide routes to functionalized fluoropyridines that are not easily accessible through traditional nucleophilic substitution reactions.

Photocatalytic Hydrodefluorination for Selective Fluorine Removal

Photocatalytic hydrodefluorination has been developed as a method for the selective removal of fluorine atoms from polyfluorinated aromatic compounds. mdpi.comencyclopedia.pub This technique allows for the synthesis of partially fluorinated pyridines, which can be valuable building blocks for further functionalization.

The process typically involves a photocatalyst that, upon irradiation with light, initiates a single-electron transfer to the fluorinated pyridine. This generates a radical anion, which then undergoes defluorination. The resulting aryl radical can then be trapped by a hydrogen atom source to afford the hydrodefluorinated product. This method offers a facile way to access partially fluorinated aromatics. researchgate.net

Microwave-Assisted Synthesis Enhancementsdspsystems.eu

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This is particularly relevant for the synthesis of fluorinated pyridines, where nucleophilic aromatic substitution (SNAr) is a key reaction. nii.ac.jpresearchgate.net The application of microwave irradiation can significantly enhance the efficiency of introducing an amino group onto a polyfluorinated pyridine ring.

The synthesis of aminopyridines via SNAr reactions often requires forcing conditions. Microwave heating can promote the desolvation of the fluorine anion, thereby increasing its nucleophilicity and facilitating the substitution reaction. researchgate.net For instance, studies on the fluorination of chloropyridines to produce fluoropyridines have shown that microwave irradiation (300 W) can lead to yields of 60-62%. researchgate.net Similarly, microwave-assisted SNAr reactions on non-activated fluoroarenes with nucleophiles like α-cyanocarbanions have been achieved in high yields (up to 93%). nii.ac.jp

In the context of synthesizing compounds like this compound, microwave assistance can be applied to the reaction of pentafluoropyridine with an amine source. Research on related systems, such as the synthesis of 5H-dipyridoazepine derivatives through a double SNAr reaction, demonstrates that microwave irradiation allows the reaction to proceed efficiently without a catalyst. This approach has been used to synthesize a variety of substituted pyridines, including those with potential medicinal applications. umich.edu

The key advantages of microwave-assisted synthesis in this context are the rapid reaction times, often reduced from hours to minutes, and the potential for improved yields and purity of the resulting polyfluorinated aminopyridines. researchgate.netresearchgate.net

Table 1: Comparison of Microwave-Assisted SNAr Reactions for Pyridine Derivatives

| Reactant | Nucleophile/Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloropyridines | Potassium fluoride | 300 W, Microwave | 2-Fluoropyridines | 60-62% | researchgate.net |

| Non-activated Fluoroarenes | α-Cyanocarbanions | Microwave | Substituted Arenes | up to 93% | nii.ac.jp |

| 3,3'-(Z)-ethene-1,2-diylbis(4-chloropyridine) | Primary amines | Microwave | 5H-dipyridoazepine derivatives | Not specified | |

| Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) | Ni(0) mediated Yamamoto coupling | Microwave, 30 min | PTAA polymers | High | researchgate.netresearchgate.net |

Continuous-Flow Synthesis Methodologiescreaflow.be

Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. nih.govnih.gov These benefits are particularly valuable for reactions involving hazardous reagents or unstable intermediates, which can be generated and consumed in situ within the small volume of the reactor. nih.gov

For the synthesis of aminopyridines, flow chemistry can be applied to reductive amination and nucleophilic substitution reactions. d-nb.infomdpi.com For instance, continuous-flow systems have been developed for the photocatalytic amination of C(sp³)–H bonds, demonstrating improved efficiency over batch methods. nih.gov The precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization that can be difficult to achieve in batch reactors. nih.gov

While specific literature on the continuous-flow synthesis of this compound is not prevalent, the principles are applicable. The reaction of pentafluoropyridine with an ammonia source could be performed in a heated and pressurized flow reactor to afford the target compound. The use of solid-phase synthesis within a flow system (SPS-flow) further enhances the methodology by simplifying purification; reagents and by-products are washed away while the product remains bound to a solid support, to be cleaved in the final step. nih.gov This approach avoids the need for intermediate purification and allows for the automation of multi-step syntheses. nih.gov

Researchers have demonstrated the utility of flow chemistry for various heterocyclic syntheses, including the preparation of bioactive molecules, highlighting its potential for producing complex polyfluorinated aminopyridines. nih.govmdpi.com

Table 2: Examples of Continuous-Flow Synthesis Applications

| Reaction Type | Reactor Type | Key Advantages | Example Application | Reference |

|---|---|---|---|---|

| Photocatalytic Amination | Perfluoroalkoxy (PFA) capillary reactor | Improved efficiency, scalability | Formal amination of C(sp³)–H bonds | nih.gov |

| Multi-step API Synthesis | Solid-Phase Synthesis (SPS) Flow System | Automated, avoids intermediate purification | Synthesis of Prexasertib derivatives | nih.gov |

| Reductive Amination | Oscillatory Plug Flow Reactor | Enables use of aqueous micellar media, catalyst recycling | Transformation of various substrates including amino acid derivatives | creaflow.be |

| Fluorodecarboxylation | Kilogram-scale Plug Flow Photoreactor (PFP) | Rapid scale-up, high throughput | Kilogram-scale access to drug-like motifs | pharmaron.com |

Methodologies for Purification and Isolation of Polyfluorinated Aminopyridines

The purification and isolation of polyfluorinated aminopyridines are critical steps to ensure the final product meets the required specifications for subsequent applications. Common techniques include chromatography, crystallization, and extraction.

Chromatography: Flash column chromatography is a widely used method for the purification of these compounds. rsc.org Silica gel is a common stationary phase, and the eluent system is chosen based on the polarity of the target compound and impurities. For example, a mixture of dichloromethane (B109758) and methanol (B129727) has been used to purify related aminopyridine derivatives. beilstein-journals.org In some cases, automated flash chromatography systems with product detection at specific wavelengths (e.g., 254 and 280 nm) are employed for more efficient separation. rsc.org

Crystallization: Recrystallization is an effective method for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, leading to the formation of high-purity crystals. A reported method for purifying aminopyridine crude products involves dissolving the material in absolute ethanol (B145695), decolorizing with activated carbon, and then inducing precipitation by adding an alkane reagent like hexamethylene. google.com In other procedures, simple precipitation upon cooling the reaction mixture followed by washing with a solvent like ethanol is sufficient to isolate the product without the need for chromatography. researchgate.net

Extraction: Liquid-liquid extraction is often used during the work-up procedure to separate the product from water-soluble impurities and salts. The choice of organic solvent is crucial for efficient extraction. Following extraction, the combined organic layers are typically washed with brine, dried over an agent like sodium sulfate (Na₂SO₄), and concentrated under vacuum. beilstein-journals.org For more specialized purifications, fluorous solid-phase extraction (F-SPE) can be utilized, particularly when fluorous tags are employed in the synthesis, allowing for rapid separation of the tagged product from non-fluorous reagents and by-products. nih.gov

The selection of the purification method depends on the physical state of the compound (solid or liquid), the nature of the impurities, and the required final purity. Often, a combination of these techniques is necessary to obtain highly pure polyfluorinated aminopyridines.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of other NMR-active nuclei like fluorine and nitrogen.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation and Regiochemistry

While specific, experimentally verified spectra for 3,4,5,6-Tetrafluoropyridin-2-amine are not found in the reviewed literature, we can predict the expected features.

¹H NMR: The ¹H NMR spectrum would be expected to show a signal for the amino (-NH₂) protons. The chemical shift of this signal can vary depending on the solvent, concentration, and temperature but typically appears in the range of 3-5 ppm for aromatic amines. Due to the lack of adjacent protons, this signal would likely be a broad singlet.

¹³C NMR: The ¹³C NMR spectrum would be the most informative for confirming the substitution pattern. Five distinct signals would be expected, one for each carbon atom in the pyridine (B92270) ring. The carbon atom bonded to the amino group (C-2) would be significantly shielded compared to the other fluorinated carbons. The chemical shifts of the fluorine-bearing carbons (C-3, C-4, C-5, C-6) would appear at lower field and exhibit characteristic splitting patterns due to carbon-fluorine (¹JCF, ²JCF, etc.) coupling.

¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for fluorinated compounds. For this compound, four distinct signals would be anticipated, one for each fluorine atom. The chemical shifts and coupling constants (JFF) would be unique for each position, confirming the 2-amino substitution pattern. Fluorine atoms ortho to the ring nitrogen (F-6) typically appear at a different chemical shift than those meta (F-3, F-5) or para (F-4) to it.

Advanced 2D NMR Techniques for Connectivity and Conformational Analysis (e.g., NOESY, HMBC)

To unambiguously assign the ¹H, ¹³C, and ¹⁹F signals and confirm the molecular structure, two-dimensional (2D) NMR experiments would be indispensable.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would reveal correlations between protons and carbons that are two or three bonds apart. For instance, correlations between the amino protons and carbons C-2 and C-3 would be expected, definitively proving the position of the amino group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between atoms that are close in space. A NOESY spectrum could reveal through-space interactions between the amino protons and the fluorine atom at the C-3 position, further confirming the regiochemistry.

¹⁵N NMR for Nitrogen Environment Characterization

¹⁵N NMR spectroscopy directly probes the nitrogen atoms in a molecule. Although experimentally challenging due to the low natural abundance and sensitivity of the ¹⁵N isotope, it provides valuable information. For this compound, two signals would be expected: one for the pyridine ring nitrogen and one for the exocyclic amino nitrogen. The chemical shifts would reflect their distinct electronic environments, with the pyridine nitrogen being significantly influenced by the electron-withdrawing fluorine atoms. No experimental ¹⁵N NMR data for this specific compound has been found in the literature.

Vibrational Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Analysis

An IR spectrum of this compound would be expected to display several characteristic absorption bands.

N-H Stretching: Primary amines typically show two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

N-H Bending: A bending vibration for the primary amino group is expected around 1580-1650 cm⁻¹.

C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations of the tetrafluorinated pyridine ring would be prominent, typically in the 1000-1400 cm⁻¹ region.

Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the aromatic ring would appear in the 1400-1600 cm⁻¹ range.

Table 1: Expected IR Absorption Bands for this compound (Note: This table is based on general spectroscopic principles, not on experimental data for the specific compound.)

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | Asymmetric N-H Stretch | ~3400-3500 |

| Primary Amine | Symmetric N-H Stretch | ~3300-3400 |

| Primary Amine | N-H Bend (Scissoring) | ~1580-1650 |

| Aromatic Ring | C=C and C=N Stretch | ~1400-1600 |

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy. While no specific Raman data for this compound is available, it is a powerful tool for creating a unique molecular "fingerprint." The symmetric vibrations of the fluorinated ring are often strong in the Raman spectrum, providing further structural insights. It is particularly useful for studying the low-frequency vibrational modes of the molecule.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

No experimental High-Resolution Mass Spectrometry (HRMS) data for this compound, which would provide precise molecular weight confirmation through accurate mass measurement, has been found in the surveyed literature.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS) for Purity and Fragmentation Studies

Specific Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS) studies detailing the fragmentation patterns and confirming the purity of this compound are not available.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, definitive data on its solid-state molecular geometry, bond lengths, and bond angles is unavailable.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Without crystal structure data, an analysis of the specific intermolecular interactions, crystal packing, and hydrogen bonding networks for this compound cannot be conducted.

π-Stacking and C-H...π Interactions

Non-covalent interactions involving the aromatic π-system are crucial in determining the solid-state packing and molecular recognition behavior of fluorinated pyridines. These interactions are primarily driven by the unique electronic nature of the perfluorinated ring, which possesses an electron-deficient (π-acidic) character.

Research into compounds containing both aromatic and perfluoroaromatic moieties indicates a common tendency to assemble into π-stacks with alternating arrangements of the different ring systems. researchgate.net This arrangement is electrostatically favorable, pairing the electron-deficient perfluoroaromatic ring with an electron-rich aromatic partner. In the context of this compound, this principle suggests a propensity for π-stacking interactions with other aromatic systems.

Another relevant interaction is the lone pair...π (lp...π) interaction, where a lone-pair-bearing atom (like the oxygen of a carbonyl group or the nitrogen of an amine) interacts directly with the center of the π-acidic ring. rsc.org This type of interaction, along with π-π stacking and anion-π interactions, can form a network of non-covalent forces that stabilize complex supramolecular structures. rsc.org

Table 1: Examples of C-H...π and Other π-Interactions in Related Tetrafluoropyridine Derivatives

| Interaction Type | Interacting Groups | Compound Example | Geometric Parameters (where available) | Reference(s) |

| C-H...π | Ethyl C-H and Pyridine Ring | 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate (B99206) | Not specified | researchgate.netnih.gov |

| lp...π | Carbonyl Oxygen and Aminopyridine Ring | (C₅H₇N₂)₄Ni(C₃H₂O₄)₂(H₂O)₂₂ | O...Ring center distance: 3.2 Å | rsc.org |

| C-F...π | Fluorine and Aromatic Ring | 1-(2,3,5,6-tetrafluoropyridyl)-3-benzylimidazolium bromide | Not specified | researchgate.net |

| Anion...π | Anion and π-acidic Ring | General Fluorinated Pyridines | Not specified | mpg.de |

This table presents data from related compounds to illustrate the types of interactions the this compound core can participate in.

Halogen Bonding and Other Non-Covalent Interactions

The presence of four fluorine atoms on the pyridine ring introduces the possibility of halogen bonding and other significant non-covalent interactions, such as hydrogen bonds.

Halogen Bonding: A halogen bond is a directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. mdpi.com While fluorine is the least polarizable halogen, it can function as a halogen bond donor when bonded to strong electron-withdrawing groups, as is the case in a tetrafluoropyridine ring. researchgate.net Theoretical studies on complexes between halogenated methanes and pyridine derivatives show that the interaction energy of halogen bonds increases with the electron-donating character of substituents on the pyridine ring. mdpi.com The presence of an amino group, being an electron-donating substituent, is expected to enhance the electron density on the pyridine nitrogen, making it a stronger halogen bond acceptor. mdpi.com Computational analyses of halogen-bonded complexes involving 4-halotetrafluoropyridines have confirmed the stabilizing nature of R-X...N interactions. mdpi.com

Hydrogen Bonding and Other Interactions: The amino group of this compound is a potent hydrogen-bond donor, while the ring nitrogen and fluorine atoms can act as acceptors. In derivatives of the 4-amino isomer, intermolecular N-H...O hydrogen bonds have been shown to be a primary interaction, forming chains of molecules in the solid state. researchgate.netnih.gov

Additionally, C-H...F hydrogen bonds are prevalent. Hirshfeld surface analysis of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate revealed that F...H/H...F interactions were the largest single contributor to the surface contacts, accounting for 35.6% of all intermolecular contacts. researchgate.netnih.gov These interactions, along with N-H...O hydrogen bonds, create a robust three-dimensional network.

Table 2: Summary of Non-Covalent Interactions in Tetrafluoropyridine Derivatives

| Interaction Type | Donor | Acceptor | Compound Context | Significance | Reference(s) |

| Halogen Bond | C-X (X=Cl, Br) | Pyridine N | Complexes with 4-halotetrafluoropyridines | Stabilizing intermolecular interaction | mdpi.com |

| Hydrogen Bond | N-H (Amine) | O (Carbonyl) | 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate | Forms primary molecular chains | researchgate.netnih.gov |

| Hydrogen Bond | C-H | F-C | 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate | Cross-links molecular chains, high contribution (35.6%) to surface contacts | researchgate.netnih.gov |

This table compiles data from related compounds to illustrate key non-covalent interactions.

Other Spectroscopic Methods for Electronic and Photophysical Properties (e.g., UV-Vis)

UV-Visible absorption spectroscopy provides insight into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy ground states to higher energy excited states. rsc.org The chromophore in this compound is the substituted pyridine ring. The electronic spectrum is primarily characterized by π→π* transitions associated with the aromatic system and n→π* transitions involving the non-bonding electrons of the nitrogen atoms. msu.edu

Studies on the parent compound, 2,3,5,6-tetrafluoropyridine, have been conducted to assign its vibrational and electronic transitions. researchgate.net The introduction of the amino group at the 2-position is expected to significantly modify the absorption profile. The amino group acts as a powerful auxochrome, a substituent that alters the absorption wavelength and intensity of a chromophore. Through its electron-donating resonance effect (+M), the amino group increases the electron density of the aromatic ring, which typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π→π* transition bands.

While a specific UV-Vis spectrum for this compound is not detailed in the provided results, data from related compounds can offer context. For example, UV spectroscopic methods were used to support the structural characterization of derivatives of the 4-amino isomer. orientjchem.org Furthermore, the photophysical properties of various materials synthesized from tetrafluoropyridine precursors, such as their use in organic light-emitting diodes (OLEDs), have been explored, indicating that this chemical scaffold is suitable for creating electronically active materials. rsc.org The photophysical properties of copper(I) complexes with pyridine ligands have also been studied, showing distinct UV-Vis absorption and luminescence characteristics. researchgate.net

Table 3: General Electronic Transitions in Aminopyridine Systems

| Transition Type | Description | Expected Effect of -NH₂ Group | Expected Effect of -F Atoms |

| π→π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | Bathochromic shift (to longer λ) and hyperchromic effect (increased intensity). | Minor influence, but can modulate orbital energies. |

| n→π | Excitation of a non-bonding electron (from N) to a π antibonding orbital. | May be blue-shifted in polar solvents due to hydrogen bonding; often obscured by stronger π→π* bands. | Can influence the energy of the n orbital. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of fluorinated pyridine (B92270) derivatives, providing valuable insights into their electronic structure, reactivity, and reaction mechanisms.

DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to study the structural, spectroscopic, and electronic properties of tetrafluoropyridine derivatives. ijcce.ac.ir These calculations help in understanding the electronic characteristics and reactivity of these molecules.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy gap between HOMO and LUMO provides information about the molecule's stability and chemical reactivity. nih.govscience.govresearchgate.net For instance, a smaller HOMO-LUMO gap generally implies higher reactivity. science.govresearchgate.net In the context of fluoropyridines, it has been observed that many isomers have significantly larger band gaps than pyridine itself, especially those with a fluorine atom at the 4-position. acs.org Specifically for 2,3,5,6-tetrafluoropyridine, the calculated HOMO-LUMO gap is 5.6143 eV. acs.org

The molecular electrostatic potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution within a molecule, identifying electrophilic and nucleophilic sites. ijcce.ac.ir This information is instrumental in predicting how the molecule will interact with other chemical species. ijcce.ac.ir

Table 1: Calculated Properties of 2,3,5,6-Tetrafluoropyridine

| Property | Value |

| HOMA | 0.4153 |

| Polarizability (ų) | 9.8503 |

| Band Gap (eV) | 5.6143 |

| Data sourced from a study on fluoromaticity. acs.org |

DFT calculations have been instrumental in elucidating the mechanisms of reactions involving tetrafluoropyridines. For example, the hydrodefluorination (HDF) of fluoropyridines catalyzed by ruthenium-N-heterocyclic carbene (NHC) complexes has been studied computationally. acs.org These studies have defined two possible mechanisms: a stepwise pathway and a concerted pathway, both involving nucleophilic attack by a hydride ligand. acs.org The calculations have shown that for 2,3,5,6-tetrafluoropyridine, the rate-limiting transition states for HDF at the ortho- and meta-positions are computed to be 17.4 and 19.3 kcal/mol, respectively. acs.org

Furthermore, DFT has been used to understand the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. researchgate.net A computational approach known as the "σ-complex approach" has proven useful in predicting the regioselectivity by calculating the energies of the possible reaction intermediates. researchgate.net For instance, in the reaction of pentafluoropyridine (B1199360) with various nucleophiles, a two-step addition-elimination mechanism is proposed, with the nucleophilic attack preferentially occurring at the 4-position. researchgate.net The stability of the intermediate σ-complex determines the reaction's regioselectivity.

The conformation and torsion angles of substituted tetrafluoropyridines significantly influence their crystal packing and intermolecular interactions. In a study of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate (B99206), the conformation about the N—C—C—O bond was found to be gauche, with a torsion angle of 61.84 (13)°. nih.goviucr.orgnih.gov The C3—N2—C6—C7 torsion angle was determined to be -81.68 (16)°. nih.gov

A survey of the Cambridge Structural Database for 2,3,5,6-tetrafluoropyridine-based compounds with a secondary amine at the 4-position revealed that the C—C—N—C torsion angles generally indicate planarity. nih.gov This planarity is attributed to the conjugation of the nitrogen atom's lone pair with the pyridine ring's π system. nih.gov Deviations from planarity are typically due to steric hindrance from bulky substituents on the nitrogen atom or conjugation of the nitrogen lone pair with the substituent's π system. nih.gov For example, in a related compound, the steric bulk of a phenyl ring attached to the nitrogen substituent leads to a torsion angle of 37.4°. nih.gov

Quantum Chemical Calculations of Intermolecular Interactions

Quantum chemical calculations provide a deeper understanding of the non-covalent interactions that govern the solid-state architecture of molecules.

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in crystal structures. nih.govscirp.org By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in intermolecular contacts and their relative importance.

For derivatives of 2,3,5,6-tetrafluoropyridine, Hirshfeld analysis has been used to visualize the various influences on crystal packing, including C—H⋯F, N—H⋯O, and C—H⋯π interactions. nih.govnih.gov In the crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate, Hirshfeld analysis revealed that F⋯H/H⋯F interactions make the largest contribution to the surface contacts (35.6%), followed by O⋯H/H⋯O (17.8%) and H⋯H (12.7%) contacts. nih.goviucr.orgnih.govresearchgate.net This highlights the significant role of fluorine atoms in directing the crystal packing of these compounds.

The interaction energy between molecules in a crystal lattice can be calculated using quantum chemical methods to understand the stability of different packing arrangements. For fluorinated pyridines, ab initio quantum-chemical calculations of intermolecular interaction energies have been performed to analyze crystal packing motifs. acs.org These calculations help in identifying energetically favorable fragments within the crystal structure, known as basic structural motifs. acs.org

For instance, in complexes of 2,6-diaminopyridines with halogenated methanes, the interaction energies were estimated to be -3.39 kcal/mol and -6.63 kcal/mol for two different models involving an R−X···N intermolecular halogen bond. mdpi.com The rigorous derivation of the supermolecular density functional theory (DFT) interaction energy from monomer densities allows for accurate calculation of these energies, with errors of less than 0.1% compared to standard supermolecular calculations for various functionals like PBE0 and B3LYP. icm.edu.pl This approach has been applied to model van der Waals dimers and H-bond complexes, providing a robust method for analyzing intermolecular forces. icm.edu.pl

Molecular Dynamics Simulations for Dynamic Behavior

Extensive searches of scientific literature and chemical databases did not yield specific studies on the molecular dynamics (MD) simulations of 3,4,5,6-Tetrafluoropyridin-2-amine. MD simulations are computational methods used to study the physical movement of atoms and molecules over time. Such studies would provide valuable insights into the conformational flexibility of the aminopyridine ring, the motion of the amine group, and the interactions of the molecule with its environment, such as solvents or biological macromolecules.

In the absence of direct MD simulation data for this compound, general principles of molecular behavior can be inferred from its structure. The tetrafluorinated pyridine ring is expected to be relatively rigid. The primary source of flexibility would be the rotation around the C-N bond of the amine group and the potential for inversion of the amine nitrogen. MD simulations would be instrumental in quantifying the energy barriers associated with these motions and understanding how intermolecular interactions, such as hydrogen bonding, might influence the dynamic landscape of the molecule.

In Silico Studies for Molecular Recognition and Binding Mechanisms

The principles of molecular recognition for this compound would be dictated by its electronic and steric properties. The fluorine atoms are strong electron-withdrawing groups, which would create a quadrupole moment on the pyridine ring, influencing its stacking interactions with other aromatic systems. The amine group can act as a hydrogen bond donor, while the pyridine nitrogen and the fluorine atoms can act as hydrogen bond acceptors.

Molecular docking studies would involve placing the 3D structure of this compound into the binding site of a target protein and scoring the potential binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. Quantum chemical calculations could further refine these interaction energies and provide a more detailed understanding of the electronic nature of the binding. While no specific examples for this compound are published, these are the foundational principles that would guide such an investigation.

Advanced Applications and Synthetic Utility in Organic Chemistry

Building Blocks for Complex Fluorinated Organic Molecules and Materials

3,4,5,6-Tetrafluoropyridin-2-amine serves as an essential building block for the synthesis of intricate fluorine-containing organic molecules. The presence of multiple fluorine atoms imparts unique properties, such as enhanced thermal stability, lipophilicity, and metabolic resistance, to the target molecules. nih.gov The amine functionality provides a reactive handle for a wide array of chemical transformations, allowing for its incorporation into larger, more complex structures.

The reactivity of the tetrafluoropyridine core is dominated by nucleophilic aromatic substitution (SNAr), where the fluorine atoms can be sequentially displaced by various nucleophiles. While substitution on the parent pentafluoropyridine (B1199360) molecule preferentially occurs at the 4-position, the 2-amino group in this compound directs subsequent substitutions to other positions, primarily the 6-position, due to electronic and steric influences. This controlled, regioselective reactivity is invaluable for constructing poly-substituted pyridine (B92270) derivatives that would be difficult to access through other means. dur.ac.uk

Researchers utilize this compound as a starting material to introduce the tetrafluoropyridyl moiety into pharmaceuticals, agrochemicals, and advanced materials. The amine group can be acylated, alkylated, or used in coupling reactions to link the fluorinated ring to other molecular fragments, demonstrating its utility in diversity-oriented synthesis strategies aimed at creating libraries of novel compounds for screening and development. smolecule.com

Scaffold for Novel Heterocyclic System Construction

The rigid structure and defined reactivity of this compound make it an ideal scaffold for the construction of novel fused heterocyclic systems. The adjacent amino group and ring nitrogen can act in concert as a binucleophile, enabling annulation reactions that build new rings onto the pyridine core.

The pyrido[2,3-b]pyrazine (B189457) core is a significant scaffold in medicinal chemistry, known for its presence in biologically active compounds. nih.govresearchgate.net The synthesis of this fused system often relies on the condensation of a 2,3-diaminopyridine (B105623) with a 1,2-dicarbonyl compound. The structure of this compound, which is a derivative of 2-aminopyridine (B139424), is perfectly primed for this type of transformation.

The reaction involves the 2-amino group and the adjacent ring nitrogen (N1) acting as a synthetic equivalent of a 1,2-diamine. Condensation with a 1,2-dielectrophile, such as glyoxal (B1671930) or a substituted α-dicarbonyl compound, leads directly to the formation of the pyrazine (B50134) ring fused to the pyridine core. nih.gov This process yields a highly functionalized tetrafluorinated pyrido[2,3-b]pyrazine system, where the remaining fluorine atoms can be subjected to further selective substitution reactions, allowing for the creation of a diverse library of polysubstituted derivatives. nih.gov This strategy provides a powerful route to novel compounds for drug discovery and materials science. Current time information in Bangalore, IN.uu.nl

Table 1: Representative Synthesis of Fused Pyridine Systems

| Starting Material | Reagent | Product | Application |

| 2-Aminopyridine derivative | α-Dicarbonyl compound | Pyrido[2,3-b]pyrazine | Scaffold for medicinal chemistry beilstein-journals.org |

| 2-Aminopyridine derivative | Chloroacetyl chloride | Pyrido[2,3-b] Current time information in Bangalore, IN.uu.nloxazine | Heterocyclic synthesis nih.gov |

| 3-Chloro-2,4,5,6-tetrafluoropyridine (B156645) | 2-Amino-3-picoline | Pyridine ring-fused heterocycle | Drug discovery scaffolds smolecule.com |

Macrocycles are of immense interest in drug discovery and supramolecular chemistry due to their ability to bind to challenging biological targets. kaust.edu.sa Polyfluorinated pyridines have been established as valuable components in the synthesis of macrocyclic structures. nih.govnih.gov Typically, these syntheses involve linking two tetrafluoropyridine units at their 4- and 4'-positions with a difunctional linker.

This compound offers alternative strategies for macrocyclization. One approach involves a three-component reaction where the 2-amino group serves as an initial point of attachment for a linker molecule. The other end of the linker can then participate in an intramolecular SNAr reaction, displacing the fluorine atom at the 6-position of the same pyridine ring to close the macrocycle. This method leverages both the amine functionality and the reactivity of the C-F bonds to construct complex, multi-functional macrocyclic systems under catalytic or template-driven conditions. mdpi.comxmu.edu.cnmdpi.com

Precursors for Polymer Synthesis and Advanced Materials Science

The unique properties conferred by fluorine make this compound an attractive precursor for high-performance polymers and advanced materials. nih.gov The tetrafluoropyridine unit can enhance thermal stability, chemical resistance, and hydrophobicity, while lowering the dielectric constant of the resulting polymer.

Two primary strategies exist for its incorporation into polymers:

Polycondensation: The primary amine group can participate directly in polycondensation reactions. For instance, reaction with diacyl chlorides or dicarboxylic acids yields fluorinated polyamides, while reaction with diisocyanates produces fluorinated polyureas. These polymers contain the tetrafluoropyridyl moiety as a pendant group attached to the polymer backbone. researchgate.net

Monomer Synthesis: The amine can be functionalized with a polymerizable group. For example, acylation of the amine with methacryloyl chloride would yield a methacrylate (B99206) monomer. acs.org This fluorinated monomer can then undergo radical polymerization, often with other monomers, to create copolymers with tailored properties. researchgate.net Such materials are explored for applications ranging from advanced coatings and membranes to materials for electronics and aerospace.

Derivatization for Molecular Probes and Labeling in Chemical Biology (e.g., ¹⁹F NMR probes)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool in chemical biology for studying the structure, function, and interactions of biomolecules. researchgate.net Because naturally occurring organofluorine compounds are extremely rare in biological systems, the ¹⁹F NMR signal provides a clear and interference-free window for observation. acs.org

This compound is an excellent candidate for development into a ¹⁹F NMR probe due to several key features:

Multiple Fluorine Atoms: It possesses four fluorine atoms in two distinct chemical environments (F-3/5 and F-4/6). The chemical shifts of these fluorine nuclei are highly sensitive to changes in their local electronic environment.

Reactive Handle: The 2-amino group provides a convenient site for conjugation to biomolecules such as peptides, proteins, or nucleic acids.

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to high detection sensitivity, comparable to that of protons. acs.org

Upon binding of the labeled biomolecule to a target, changes in the conformation or electronic environment can induce significant shifts in the ¹⁹F NMR signals, allowing for the detailed study of binding events, conformational changes, and enzymatic activity.

Table 2: Properties of this compound Relevant to ¹⁹F NMR Probes

| Property | Significance | Reference |

| ¹⁹F Natural Abundance | 100% | Maximizes signal strength for detection. |

| ¹⁹F Spin | 1/2 | Results in sharp NMR signals. |

| Multiple F Environments | Two sets of signals (F-3,5 and F-4,6) sensitive to local changes. | Provides detailed structural information. |

| Amine Functional Group | Allows for covalent attachment to biological macromolecules. | Enables site-specific labeling. researchgate.net |

Applications in Ligand Design and Catalyst Development

The 2-aminopyridine framework is a classic bidentate "N,N" chelating ligand, capable of coordinating to a metal center through both the exocyclic amino nitrogen and the endocyclic pyridine nitrogen. In this compound, the four electron-withdrawing fluorine atoms dramatically influence the electronic properties of this ligand system.

The strong inductive effect of the fluorine atoms reduces the electron density on the pyridine ring, making it a poorer σ-donor but a better π-acceptor compared to its non-fluorinated counterpart. This modulation of electronic properties is critical in catalysis, as it allows for fine-tuning the reactivity of the metal center. uu.nl By altering the electron density at the metal, catalysts can be optimized for a variety of transformations, including cross-coupling reactions, hydrogenations, and polymerizations.

Furthermore, the synthesis of more complex pincer-type ligands can be envisioned, where the amine serves as a scaffold for building additional coordinating arms. nih.gov The resulting fluorinated ligands can impart unique stability and reactivity to the corresponding metal complexes, opening new avenues in the design of next-generation catalysts.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Selectivity

While established methods for the synthesis of 3,4,5,6-tetrafluoropyridin-2-amine exist, primarily through the nucleophilic substitution of pentafluoropyridine (B1199360), current research is focused on developing more sustainable and efficient synthetic strategies. researchgate.netevitachem.comresearchgate.net The drive is towards greener reaction conditions, minimizing waste, and improving atom economy.

Key areas of development include:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. The synthesis of fluorinated pyridines is an area ripe for exploration using flow chemistry to manage the often-exothermic reactions with volatile reagents.

Catalytic Methods: The development of novel catalysts for the selective amination of polyfluorinated pyridines is a significant goal. This includes exploring transition-metal-catalyzed cross-coupling reactions and organocatalysis to achieve high regioselectivity under milder conditions.

Mechanochemistry: Mechanochemical synthesis, which uses mechanical force to induce chemical reactions, presents a solvent-free or low-solvent alternative to traditional methods. This approach is particularly promising for improving the sustainability of synthesizing fluorinated building blocks.

A comparative look at emerging synthetic strategies is presented below:

| Synthetic Strategy | Advantages | Challenges |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility. | Initial setup cost, potential for clogging. |

| Catalytic Methods | High selectivity, milder reaction conditions. | Catalyst cost and sensitivity, removal of catalyst residues. |

| Mechanochemistry | Reduced solvent waste, potential for novel reactivity. | Scalability, understanding of reaction mechanisms. |

Exploration of Under-investigated Reactivity Pathways and Mechanistic Insights

The reactivity of this compound is dominated by nucleophilic aromatic substitution, where the fluorine atoms are displaced by various nucleophiles. dur.ac.ukorientjchem.org However, a deeper understanding of its reactivity profile is essential for its application in complex molecule synthesis.

Future research will likely focus on:

Selective Functionalization: Developing methods for the selective functionalization at the C-3, C-4, C-5, and C-6 positions is a key challenge. This would allow for the creation of a diverse range of polysubstituted pyridine (B92270) derivatives with tailored properties.

Metal-Mediated Reactions: Investigating the behavior of this compound in various metal-catalyzed reactions, such as C-H activation and cross-coupling, could unlock novel synthetic transformations.

Mechanistic Studies: Detailed mechanistic studies, employing techniques like in-situ spectroscopy and kinetic analysis, are crucial to unravel the intricacies of its reaction pathways. researchgate.netacs.org This knowledge will enable the rational design of more efficient and selective synthetic methods. For instance, understanding the factors that govern the regioselectivity of nucleophilic attack is of paramount importance. researchgate.net

Advanced Computational Modeling of Complex Chemical Systems

Computational chemistry is becoming an indispensable tool in modern chemical research, offering insights that are often difficult to obtain through experiments alone. For this compound, computational modeling can play a pivotal role in several areas:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, identify transition states, and calculate activation energies. acs.org This can help in understanding the regioselectivity observed in substitution reactions and in predicting the feasibility of new reactions.

Spectroscopic Characterization: Computational methods can aid in the interpretation of experimental spectroscopic data, such as NMR and IR spectra, by predicting chemical shifts and vibrational frequencies. chemrxiv.orgresearchgate.net

Molecular Property Prediction: The physicochemical properties of derivatives of this compound, such as lipophilicity and electronic properties, can be predicted using computational models. This is particularly valuable in the context of drug discovery and materials science.

The table below summarizes the application of computational modeling in studying fluorinated pyridines:

| Computational Technique | Application |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of spectroscopic properties. acs.org |

| Ab initio methods | High-accuracy calculations of molecular properties. |

| Molecular Dynamics (MD) | Simulation of molecular behavior in different environments. |

Integration with Machine Learning for Predictive Chemical Discovery

The intersection of machine learning (ML) and chemistry is a rapidly growing field with the potential to revolutionize chemical discovery. blackthorn.airsc.orgchemrxiv.org For fluorinated compounds like this compound, ML can be applied in several ways:

Predictive Modeling: ML models can be trained on existing data to predict the properties and reactivity of new, unsynthesized derivatives. blackthorn.aichemrxiv.org This can significantly accelerate the discovery of compounds with desired characteristics.

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions, leading to improved yields and selectivity.

De Novo Design: ML models can be employed to design novel molecules with specific target properties, opening up new avenues for the application of fluorinated pyridines.

The synergy between computational chemistry and machine learning is particularly powerful. High-throughput computational screening can generate large datasets that can then be used to train accurate ML models. chemrxiv.orgresearchgate.net

Role in Green Chemistry and Fluorine Economy Initiatives

The principles of green chemistry are increasingly influencing the direction of chemical research and industry. The synthesis and application of this compound are being viewed through the lens of sustainability.

Key considerations include:

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product.

Use of Renewable Feedstocks: Exploring the possibility of deriving starting materials from renewable resources.

Fluorine Recycling: The concept of a "fluorine economy" involves the development of methods to recover and reuse fluorine from waste streams. Given the energy-intensive nature of producing elemental fluorine, recycling is a critical aspect of sustainable fluorine chemistry. Research into the defluorination of persistent fluorinated compounds could provide pathways for fluorine recovery.

The development of environmentally benign methods for the synthesis of fluorinated compounds is a major goal. This includes the use of greener solvents, such as water, and the avoidance of hazardous reagents. clockss.org

Q & A

Basic: What are the common synthetic routes for 3,4,5,6-Tetrafluoropyridin-2-amine?

Methodological Answer:

The synthesis typically involves nucleophilic substitution of fluorinated pyridine precursors. A primary route starts with pentafluoropyridine , where selective displacement of fluorine atoms is achieved using ammonia or amine nucleophiles under controlled conditions. For example:

- Step 1 : React pentafluoropyridine with sodium azide (NaN₃) to replace a fluorine atom at the 2-position .

- Step 2 : Introduce the amine group via ammonolysis or substitution with NH₃ in a polar solvent (e.g., DMF) at elevated temperatures (80–120°C) .

- Key Variables : Temperature, solvent polarity, and stoichiometry of the nucleophile influence regioselectivity and yield.

Advanced: How do fluorination reagents influence the yield and purity in its synthesis?

Methodological Answer:

Fluorination reagents dictate reaction efficiency and product stability. For example:

- DMPU·HF (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone·HF): Provides high acidity (up to 11 equiv. HF), enhancing electrophilic fluorination but requiring careful handling due to corrosivity .

- Et₃N·3HF : Less acidic than DMPU·HF, reducing side reactions (e.g., ring decomposition) but lowering fluorination rates.

- Optimization Strategy : Use DMPU·HF for rapid fluorination under inert conditions, followed by quenching with aqueous bases to minimize side products.

Basic: What spectroscopic techniques characterize this compound?

Methodological Answer:

- ¹⁹F NMR : Identifies fluorine environments (δ ~ -120 to -150 ppm for aromatic fluorines) and substitution patterns .

- ¹H NMR : Detects the amine proton (δ ~ 5–6 ppm) and coupling with adjacent fluorines.

- Mass Spectrometry (HRMS) : Confirms molecular weight (C₅H₃F₄N₂, MW 190.08) and fragmentation patterns.

- IR Spectroscopy : Amine N-H stretches (~3300–3500 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).

Advanced: What factors contribute to elimination byproducts during hydrogenation?

Methodological Answer:

Hydrogenation of this compound derivatives (e.g., to tetrahydropyridines) can yield elimination byproducts due to:

- Steric Hindrance : Bulky substituents at the 2-position (e.g., amines) promote β-hydride elimination .

- Acidic Conditions : Protons in trifluoroethanol (TFE, pKa ~12.5) stabilize intermediates resistant to further reduction, favoring elimination over full saturation .

- Mitigation : Shorten reaction times, use milder reducing agents (e.g., H₂/Pd-C at 1 atm), or introduce protecting groups (e.g., Boc) to block reactive sites.

Basic: How does fluorine substitution affect reactivity compared to non-fluorinated analogs?

Methodological Answer:

- Electronic Effects : Fluorine’s electronegativity deactivates the pyridine ring, reducing susceptibility to electrophilic attack but enhancing nucleophilic substitution at specific positions .

- Steric Effects : Fluorine’s small size allows dense substitution without steric clashes, enabling regioselective reactions.

- Hydrogen Bonding : The amine group participates in H-bonding, influencing solubility and crystallinity in biological assays .

Advanced: How to resolve contradictions in reported nucleophilic substitution outcomes?

Methodological Answer:

Discrepancies in reaction outcomes (e.g., regioselectivity) arise from:

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) favor SNAr mechanisms, while nonpolar solvents may lead to radical pathways.

- Catalyst Presence : Palladium catalysts (e.g., Pd(OAc)₂/Xantphos) enable cross-coupling at typically inert positions, altering product distributions .

- Resolution Strategy : Replicate conditions with controlled variables (solvent, catalyst, temp.) and use DFT calculations to model transition states.

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- Toxicity : Fluorinated amines may release HF upon decomposition. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store under nitrogen at -20°C to prevent hydrolysis or oxidation.

- Spill Management : Neutralize with calcium carbonate or specialized HF-binding agents.

Advanced: How to optimize regioselectivity in cross-coupling reactions?

Methodological Answer:

- Catalyst Selection : Pd/dppf systems enhance coupling at electron-deficient positions (e.g., C-4 in fluoropyridines) .

- Directing Groups : Temporary groups (e.g., boronic esters) can block undesired sites.

- Temperature Control : Lower temps (0–25°C) favor kinetic control, improving selectivity for less stable intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.